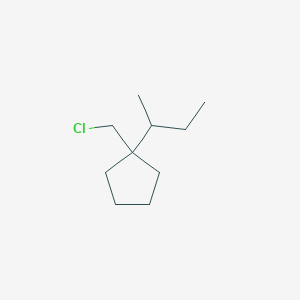
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane is an organic compound that belongs to the class of cyclopentanes. These compounds are characterized by a cyclopentane ring, which is a five-membered ring containing only carbon atoms. The presence of butan-2-yl and chloromethyl groups attached to the cyclopentane ring makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Butan-2-yl Group: This step may involve alkylation reactions using butan-2-yl halides or similar reagents.
Introduction of the Chloromethyl Group: This can be done through chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to modify the butan-2-yl group or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield compounds with different functional groups replacing the chloromethyl group.
Scientific Research Applications
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of cyclopentane derivatives on biological systems.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane would depend on its specific interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, leading to various biochemical effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(Butan-2-yl)-1-(hydroxymethyl)cyclopentane: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
1-(Butan-2-yl)-1-(bromomethyl)cyclopentane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane is unique due to the specific combination of the butan-2-yl and chloromethyl groups attached to the cyclopentane ring
Properties
Molecular Formula |
C10H19Cl |
|---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
1-butan-2-yl-1-(chloromethyl)cyclopentane |
InChI |
InChI=1S/C10H19Cl/c1-3-9(2)10(8-11)6-4-5-7-10/h9H,3-8H2,1-2H3 |
InChI Key |
XIHCAMRARGHNKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


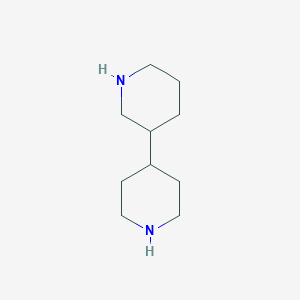

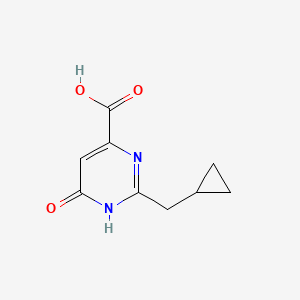
![(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide](/img/structure/B13199828.png)
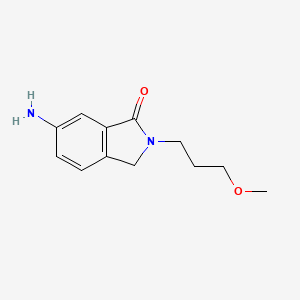
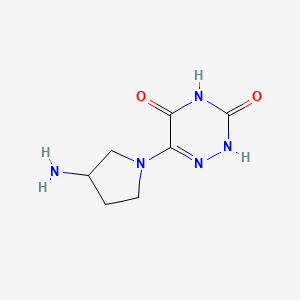
![1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13199843.png)
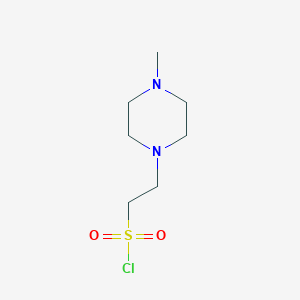
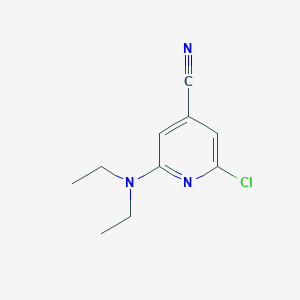

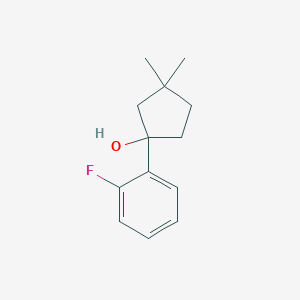

![1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)

